molecular formula C27H20N4O4 B11953552 N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine

N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine

Cat. No.: B11953552
M. Wt: 464.5 g/mol
InChI Key: HUZMGSGILFPQAL-UHFFFAOYSA-N
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Description

N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine is a complex organic compound with the molecular formula C27H20N4O4 and a molecular weight of 464.485 g/mol . This compound is characterized by the presence of nitrophenyl groups and imine linkages, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4,4’-diaminodiphenylmethane under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the formation of the imine bonds .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can participate in redox reactions, while the imine linkages can interact with nucleophiles, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

1-(3-nitrophenyl)-N-[4-[[4-[(3-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H20N4O4/c32-30(33)26-5-1-3-22(16-26)18-28-24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)29-19-23-4-2-6-27(17-23)31(34)35/h1-14,16-19H,15H2

InChI Key

HUZMGSGILFPQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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